Due to its role in vision, 9-cis-Retinal is explored for therapeutic applications in retinal degenerative diseases like retinitis pigmentosa []. Studies assess the efficacy of 9-cis-Retinal supplementation or analogs in promoting visual function recovery or slowing disease progression.
Researchers are also developing synthetic analogs of 9-cis-Retinal with improved stability or specific functionalities. These analogs can be used for studying the visual cycle, potentially leading to the development of novel therapies for vision impairments [].
9-cis-Retinal is a geometric isomer of retinal, specifically characterized by the cis configuration of the double bond at position 9, while the remaining double bonds are in the trans configuration. Its chemical formula is C20H28O, and it plays a crucial role as a chromophore in visual processes. This compound is particularly significant in the formation of photoactive isorhodopsin, which is essential for vision in certain organisms, including mammals. The ability of 9-cis-retinal to bind to opsin facilitates the regeneration of visual pigments, thereby contributing to phototransduction and visual signaling pathways .
9-cis-retinal plays a vital role in vision by binding to the opsin protein in rod cells to form rhodopsin []. When light strikes rhodopsin, it triggers a conformational change in the molecule, leading to the isomerization of 9-cis-retinal to all-trans-retinal []. This isomerization initiates a series of signaling events that ultimately result in the generation of nerve impulses, allowing us to perceive light []. The all-trans-retinal is then regenerated back to 9-cis-retinal, completing the visual cycle and enabling continuous vision [].
9-cis-Retinal exhibits significant biological activity, particularly in the context of vision:
The synthesis of 9-cis-retinal can be achieved through several methods:
9-cis-Retinal has several applications across different fields:
Research into the interactions of 9-cis-retinal has revealed significant insights:
Several compounds share structural similarities with 9-cis-retinal. Here are a few notable examples:
Compound | Configuration | Unique Features |
---|---|---|
All-trans-Retinal | All-trans | The primary form involved in normal vision processes. |
11-cis-Retinal | Cis at position 11 | Key intermediate in the visual cycle; critical for rhodopsin formation. |
13-cis-Retinoic Acid | Cis at position 13 | Used therapeutically for skin conditions; less effective than all-trans forms for vision. |
9-cis-Retinoic Acid | Cis at position 9 | More potent than all-trans retinoic acid for inducing differentiation in some cancer cells. |
The uniqueness of 9-cis-retinal lies in its specific geometric configuration that allows it to interact differently with opsin compared to other retinoids. Its ability to regenerate visual pigments effectively without requiring prior isomerization makes it a valuable compound for therapeutic applications related to vision and cellular differentiation.
The stereospecific oxidation of 9-cis-retinol to 9-cis-retinaldehyde is catalyzed by 9-cis-retinol dehydrogenase (RDH4), a membrane-bound enzyme belonging to the SDR superfamily [1] [2]. This enzyme exhibits unique substrate specificity, selectively oxidizing 9-cis-retinol while showing negligible activity toward all-trans-retinol isoforms [1] [2]. Structural analyses suggest that the enzyme's binding pocket accommodates the bent conformation of 9-cis-retinol through hydrophobic interactions with β-ionone ring methyl groups [1].
Functional studies in Sf9 insect cell systems demonstrated that RDH4 catalyzes the reversible oxidation-reduction of 9-cis-retinol and 9-cis-retinaldehyde in a NAD+/NADH-dependent manner [1]. The equilibrium favors retinaldehyde production under physiological NAD+ concentrations, with a reported turnover number of 3.7 nmol product/min/nmol enzyme when using 9-cis-retinol as substrate [1] [4]. This enzymatic activity appears critical during embryogenesis, as nonradioactive in situ hybridization revealed strong RDH4 expression in developing murine neural tubes, somites, and sensory organs [2].
The SDR family provides the primary enzymatic framework for 9-cis-retinal biosynthesis, with RDH4 representing a specialized member optimized for cis-retinoid metabolism [1] [3]. These enzymes share a conserved Rossmann fold for NAD(P)+ binding and catalytic tyrosine residues essential for proton transfer [3]. Comparative studies of SDR isoforms reveal functional diversification, where RDH4's strict specificity for 9-cis-retinol contrasts with broader substrate ranges in related dehydrogenases like RDH11 and RDH14 [3].
In cardiac tissue, NAD+-dependent SDRs regulate retinol oxidation rates, with impaired activity observed under redox imbalance conditions [3]. Heart failure models demonstrated that decreased NAD+/NADH ratios correlate with retinol accumulation (r = -0.82, p < 0.01), reversible through nicotinamide riboside supplementation to restore SDR activity [3]. This redox sensitivity underscores the SDR family's role as metabolic gatekeepers in retinoid biosynthesis.
Crystallographic and kinetic analyses establish NAD+ as the exclusive cofactor for RDH4-mediated 9-cis-retinol oxidation [1] [2]. Enzyme assays comparing NAD+ and NADP+ utilization showed 9-cis-retinaldehyde production rates of 2.1 ± 0.3 nmol/min/mg protein with NAD+, versus undetectable activity with NADP+ [1]. This cofactor specificity aligns with the oxidative role of NAD+-dependent SDRs in retinol metabolism, contrasting with NADPH-preferring reductases in retinal reduction pathways [3] [6].
The NAD+ dependency creates a regulatory link between cellular redox state and retinoid synthesis. In hepatic models, a 30% decrease in NAD+/NADH ratio reduced RDH4 activity by 58 ± 7% (p < 0.05), demonstrating metabolic control of 9-cis-retinal production [3]. This relationship suggests that nutritional or pharmacological modulation of NAD+ levels could influence retinoid signaling pathways.
While direct evidence from Hep G2 hepatoma and HSC-T6 hepatic stellate cells remains limited, extrapolation from related systems suggests hepatic 9-cis-retinal synthesis occurs via two pathways:
Hepatic aldehyde dehydrogenases (ALDH1A1, ALDH1A2) may further oxidize 9-cis-retinaldehyde to 9-cis-retinoic acid, though this remains unconfirmed in liver-specific models [4]. Retinyl ester hydrolases in hepatic stellate cells could theoretically mobilize 9-cis-retinyl palmitate stores, but current studies primarily characterize all-trans-retinyl esters [6].
The intestinal mucosa exhibits robust 9-cis-retinal biosynthesis from both retinoid and carotenoid precursors:
Carotenoid Pathway
9-cis-β-carotene undergoes central cleavage by β-carotene dioxygenase, yielding two 9-cis-retinal molecules per substrate [5] [6]. In human intestinal homogenates, 30 μM 9-cis-β-carotene generated 16 ± 1 pmol/hr/mg protein of 9-cis-retinoic acid, with linear kinetics up to 30 μM substrate [5]. Bile salts enhance dioxygenase activity 2.3-fold by facilitating micellar solubilization of carotenoids [6].
Retinol Isomerization Pathway
All-trans-retinol undergoes isomerization to 9-cis-retinol via undefined mechanisms, followed by RDH4-mediated oxidation [5]. Co-incubation experiments showed that 2 μM all-trans-β-carotene doubled all-trans-retinoic acid production (38 ± 6 pmol/hr/mg) without affecting 9-cis-retinoic acid levels, suggesting pathway segregation [5].
Ocular 9-cis-retinal synthesis occurs primarily in retinal pigment epithelium (RPE) and Müller glial cells through three interconnected mechanisms:
Developmental studies in mice revealed strong RDH4 expression in embryonic optic cups and lens placodes, peaking at gestational day 12.5 [2]. This spatiotemporal regulation suggests 9-cis-retinal's role in ocular morphogenesis, potentially through retinoic acid receptor gamma (RARγ) activation.
Human intestinal mucosa efficiently converts 9-cis-β-carotene to 9-cis-retinal via a three-step process:
Kinetic studies demonstrated a Vmax of 24 ± 3 pmol/hr/mg protein for 9-cis-retinoic acid synthesis from 9-cis-β-carotene in jejunal biopsies [5]. The reaction exhibits positive cooperativity (Hill coefficient = 1.8), suggesting allosteric regulation at higher substrate concentrations.
Isomerization of all-trans-retinol to 9-cis-retinol remains poorly characterized, though two mechanisms are proposed:
Evidence from intestinal models shows that 9-cis-retinal can arise from all-trans-retinal through redox-coupled isomerization [5]. Incubation of 0.1 μM all-trans-retinal with mucosal homogenates produced 9-cis-retinoic acid (4.2 ± 0.5 pmol/hr/mg), suggesting enzymatic control of cis-trans equilibrium [5].
Retinyl esters serve as stable storage forms for 9-cis-retinol, primarily as 9-cis-retinyl palmitate. Key findings include:
These intermediates create buffered retinoid pools, allowing rapid 9-cis-retinal production during metabolic demand.
Irritant